molecular formula C18H16N2O2 B12548134 3-(Methoxyamino)-8-methyl-5-phenyl-1-benzazepin-2-one

3-(Methoxyamino)-8-methyl-5-phenyl-1-benzazepin-2-one

Cat. No.: B12548134
M. Wt: 292.3 g/mol
InChI Key: FZZDIOYGVFFWCH-UHFFFAOYSA-N
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Description

3-(Methoxyamino)-8-methyl-5-phenyl-1-benzazepin-2-one is a complex organic compound belonging to the benzazepine class. This compound is characterized by its unique structure, which includes a methoxyamino group, a methyl group, and a phenyl group attached to a benzazepine core. Benzazepines are known for their diverse pharmacological activities, making them of significant interest in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Methoxyamino)-8-methyl-5-phenyl-1-benzazepin-2-one typically involves multiple steps, starting from readily available precursors. One common method involves the condensation of a suitable benzaldehyde derivative with a methoxyamine derivative under acidic conditions to form the methoxyamino group. This is followed by cyclization and further functionalization to introduce the methyl and phenyl groups.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to enhance the efficiency of the process. Additionally, purification methods like recrystallization and chromatography are used to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

3-(Methoxyamino)-8-methyl-5-phenyl-1-benzazepin-2-one undergoes various chemical reactions, including:

    Oxidation: The methoxyamino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form amine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzazepine core.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols, and catalysts like palladium or copper.

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted benzazepine derivatives.

Scientific Research Applications

3-(Methoxyamino)-8-methyl-5-phenyl-1-benzazepin-2-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its pharmacological properties, including potential anti-inflammatory and anti-cancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(Methoxyamino)-8-methyl-5-phenyl-1-benzazepin-2-one involves its interaction with specific molecular targets. The methoxyamino group can form hydrogen bonds with biological targets, while the benzazepine core can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-(Hydroxyamino)-8-methyl-5-phenyl-1-benzazepin-2-one
  • 3-(Amino)-8-methyl-5-phenyl-1-benzazepin-2-one
  • 3-(Methoxyamino)-8-methyl-5-phenyl-1-benzazepin-2-thione

Uniqueness

3-(Methoxyamino)-8-methyl-5-phenyl-1-benzazepin-2-one is unique due to the presence of the methoxyamino group, which imparts distinct chemical reactivity and biological activity compared to its analogs. This compound’s specific substitution pattern allows for unique interactions with biological targets, making it a valuable molecule for research and development.

Properties

Molecular Formula

C18H16N2O2

Molecular Weight

292.3 g/mol

IUPAC Name

3-(methoxyamino)-8-methyl-5-phenyl-1-benzazepin-2-one

InChI

InChI=1S/C18H16N2O2/c1-12-8-9-14-15(13-6-4-3-5-7-13)11-17(20-22-2)18(21)19-16(14)10-12/h3-11H,1-2H3,(H,19,20,21)

InChI Key

FZZDIOYGVFFWCH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=NC(=O)C(=CC(=C2C=C1)C3=CC=CC=C3)NOC

Origin of Product

United States

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